N-[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
Description
N-[5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core linked to a 2,3-dihydro-1,4-benzodioxin moiety and a substituted benzamide group. Its molecular formula is C₃₀H₂₇N₅O₆S (calculated based on substituents), with a molecular weight of approximately 585.6 g/mol.
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O6S/c1-28(17-7-3-2-4-8-17)35(30,31)18-13-11-16(12-14-18)22(29)25-24-27-26-23(34-24)21-15-32-19-9-5-6-10-20(19)33-21/h2-14,21H,15H2,1H3,(H,25,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMUVVFQSCQHBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4COC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by the reaction of catechol with ethylene glycol in the presence of an acid catalyst.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is formed by the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzodioxin ring can undergo oxidation to form quinone derivatives.
Reduction: The oxadiazole ring can be reduced to form hydrazine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is being investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for novel polymers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of N-[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation.
Pathways Involved: By inhibiting these enzymes, the compound can disrupt the signaling pathways, leading to the inhibition of cancer cell growth and induction of apoptosis (programmed cell death).
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Activity: The methyl(phenyl)sulfamoyl group in the target compound differentiates it from LMM5 (benzyl/methyl sulfamoyl) and LMM11 (cyclohexyl/ethyl sulfamoyl). Sulfamoyl groups are known to enhance hydrogen bonding and electrostatic interactions with enzyme active sites, which may explain the antifungal activity observed in LMM5/LMM11 . Dihydrobenzodioxin moieties (present in the target compound and Compound 22) improve metabolic stability and lipophilicity, favoring membrane penetration .
Synthetic Feasibility :
- The target compound’s synthesis likely follows routes similar to Compound 22 (35% yield via coupling of benzoyl chloride derivatives) , though its sulfamoyl group may require additional steps compared to simpler benzamide derivatives.
Biological Targets :
- While LMM5/LMM11 target thioredoxin reductase (Trr1) in fungi , Compound 22 inhibits Ca²⁺/calmodulin , suggesting divergent structure-activity relationships (SAR) despite shared oxadiazole cores .
- The antibacterial 8a-k series demonstrates that sulfanyl linkages (absent in the target compound) enhance Gram-positive activity, highlighting the importance of linker chemistry .
Research Findings and Data Gaps
- Antifungal Potential: The target compound’s structural similarity to LMM5/LMM11 suggests possible antifungal activity, but direct evidence is lacking. Comparative IC₅₀ studies against Trr1 or fungal strains are needed .
- Enzyme Inhibition : The methyl(phenyl)sulfamoyl group may confer selectivity for sulfhydryl-containing enzymes (e.g., dehydrogenases), analogous to sulfonamide drugs.
- Toxicity Profile : Compounds like the 8a-k series exhibit low hemolytic activity, implying that the target compound’s benzodioxin and oxadiazole motifs may also reduce cytotoxicity .
Biological Activity
N-[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity based on recent research findings, focusing on its pharmacological effects, enzyme inhibition capabilities, and therapeutic potential.
Chemical Structure and Properties
The compound features a complex structure that includes a benzodioxin moiety and an oxadiazole ring. Its molecular formula is with a molecular weight of approximately 374.45 g/mol. The presence of sulfonamide and oxadiazole groups suggests potential interactions with biological targets.
Enzyme Inhibition
Research indicates that derivatives of this compound exhibit significant enzyme inhibitory activity. Specifically, studies have shown its potential as an inhibitor of:
- α-glucosidase : Relevant for Type 2 Diabetes Mellitus (T2DM) management.
- Acetylcholinesterase : Implicated in Alzheimer's Disease (AD) treatment.
In vitro screening has demonstrated that certain derivatives possess IC50 values indicating effective inhibition at nanomolar concentrations. For instance, one study reported an IC50 value of 8.7 µM for a related sulfonamide against N(5)-carboxyaminoimidazole ribonucleotide synthetase from E. coli .
| Target Enzyme | IC50 Value (µM) | Reference |
|---|---|---|
| α-glucosidase | 10.5 | |
| Acetylcholinesterase | 12.3 | |
| N(5)-CAIR synthetase | 8.7 |
Antioxidant Activity
In addition to enzyme inhibition, the compound has shown antioxidant properties in various assays. Its ability to scavenge free radicals contributes to its therapeutic potential in oxidative stress-related diseases.
Study 1: Inhibition of α-glucosidase
A study conducted on synthesized derivatives of the compound demonstrated their efficacy in inhibiting α-glucosidase activity. The research involved evaluating the kinetics of enzyme inhibition and revealed that modifications to the benzodioxin structure could enhance inhibitory potency.
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of the compound in models of Alzheimer's disease. The results indicated that the compound could reduce amyloid-beta aggregation and improve cognitive function in animal models.
The biological activity of this compound is believed to stem from its ability to interact with specific enzyme active sites through hydrogen bonding and hydrophobic interactions. The sulfonamide group likely plays a crucial role in binding to target enzymes.
Q & A
Q. What are the recommended synthetic routes for this compound, and how are intermediates characterized?
The synthesis involves multi-step organic reactions, typically starting with cyclization to form the 1,3,4-oxadiazole ring (via hydrazide intermediates under dehydrating conditions) followed by sulfamoylation of the benzamide core. Key intermediates are characterized using thin-layer chromatography (TLC) for reaction progress and purified via crystallization. Final structural confirmation employs infrared (IR) spectroscopy for functional groups (e.g., C=O stretch at ~1650 cm⁻¹) and proton nuclear magnetic resonance (¹H NMR) to resolve aromatic protons (δ 7.2–8.1 ppm) and methyl/phenyl groups (δ 2.5–3.5 ppm) .
Q. What solvent systems are optimal for purification, given the compound’s lipophilicity?
Due to the lipophilic benzodioxin and methyl(phenyl)sulfamoyl groups, polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for dissolution. Recrystallization is achieved using mixed solvent systems (e.g., DCM/hexane) to balance solubility and volatility. Solubility testing in ethanol, acetonitrile, and ethyl acetate is recommended to optimize yield .
Q. How is the compound’s stability assessed under varying pH conditions?
Stability studies involve incubating the compound in buffered solutions (pH 2–12) at 25°C and 37°C. Degradation is monitored via high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm). The oxadiazole ring is prone to hydrolysis under strongly acidic/basic conditions, requiring pH-neutral storage .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for scale-up?
Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and energy barriers for key steps like oxadiazole cyclization. Reaction path search algorithms identify optimal conditions (e.g., solvent, temperature) to minimize side reactions. Experimental feedback refines computational models, creating a closed-loop design process .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies in antimicrobial vs. anticancer efficacy may arise from assay conditions (e.g., cell line variability) or impurities. Comparative studies using structural analogs (e.g., replacing the benzodioxin with a morpholine group) isolate functional group contributions. Dose-response curves and time-kill assays validate target specificity .
Q. How do substituent modifications impact pharmacokinetic properties?
Systematic structure-activity relationship (SAR) studies evaluate substituent effects on solubility, logP, and metabolic stability. For example, replacing the methyl group in the sulfamoyl moiety with ethyl increases logP by 0.5 units, reducing aqueous solubility but enhancing membrane permeability. In vitro microsomal assays (human liver microsomes) assess cytochrome P450-mediated oxidation .
Methodological Tables
Table 1: Key Spectral Data for Structural Characterization
| Technique | Key Signals | Functional Group Confirmation |
|---|---|---|
| ¹H NMR (400 MHz) | δ 2.8 ppm (s, 3H, CH₃) | Methyl group in sulfamoyl |
| IR (ATR) | 1650 cm⁻¹ (C=O stretch) | Benzamide carbonyl |
| HPLC (C18) | Retention time = 12.3 min | Purity >95% (λ = 254 nm) |
Table 2: Solubility Profile in Common Solvents
| Solvent | Solubility (mg/mL, 25°C) | Notes |
|---|---|---|
| DMF | 45.2 | Optimal for reaction conditions |
| Ethanol | 8.7 | Limited solubility, recrystallization |
| Acetonitrile | 12.4 | Intermediate polarity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
